6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an isoquinoline core, a piperidine ring, and a trifluoroacetic acid moiety. The unique structural features of this compound make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form an intermediate piperidin-4-one . This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline involves its interaction with various molecular targets and pathways. The compound’s isoquinoline core is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and trifluoroacetic acid moiety contribute to its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO)
Uniqueness
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its trifluoroacetic acid moiety, in particular, enhances its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
918490-36-5 |
---|---|
Molecular Formula |
C18H21F3N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-[(1-methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H20N2O.C2HF3O2/c1-18-8-5-13(6-9-18)12-19-16-3-2-15-11-17-7-4-14(15)10-16;3-2(4,5)1(6)7/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3;(H,6,7) |
InChI Key |
KEGQCFWDADAUDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.